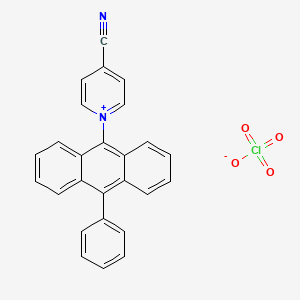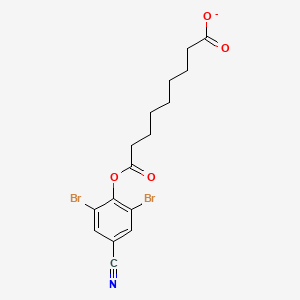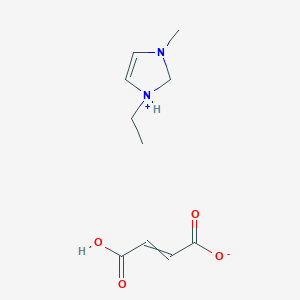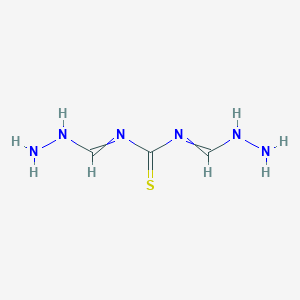![molecular formula C24H17NO B12549102 3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- CAS No. 163672-80-8](/img/structure/B12549102.png)
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- is an organic compound known for its photochromic properties. This compound is part of the spirooxazine family, which is widely used in molecular electronics due to its ability to change color upon exposure to ultraviolet light .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- typically involves the reaction of indoline derivatives with naphthol under specific conditions. One common method includes the condensation of 2-naphthol with indoline derivatives in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at room temperature and monitored for completion .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The final product is purified using techniques like recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in molecular electronics and optical recording media.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its therapeutic potential in treating diseases such as Parkinson’s disease.
Industry: Utilized in the production of smart colorants for optical switches, printing materials, and ophthalmic lenses
Mecanismo De Acción
The mechanism of action of 3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- involves its photochromic properties. Upon exposure to ultraviolet light, the compound undergoes a reversible structural change, leading to a color change. This process involves the breaking and forming of chemical bonds within the molecule, which alters its electronic structure and optical properties .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,3-Trimethylspiro[indoline-2,3’-naphtho[2,1-b][1,4]oxazine]
- 1,3,3-Trimethylindolinonaphthospirooxazine
- 1,3,3-Trimethylspiro[indoline-2,3’-[3H]naphth[2,1-b][1,4]oxazine]
Uniqueness
3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl- is unique due to its specific photochromic properties, which make it highly suitable for applications in molecular electronics and optical devices. Its ability to undergo reversible color changes upon exposure to light distinguishes it from other similar compounds .
Propiedades
Número CAS |
163672-80-8 |
|---|---|
Fórmula molecular |
C24H17NO |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
3,3-diphenylbenzo[f][1,4]benzoxazine |
InChI |
InChI=1S/C24H17NO/c1-3-10-19(11-4-1)24(20-12-5-2-6-13-20)17-25-23-21-14-8-7-9-18(21)15-16-22(23)26-24/h1-17H |
Clave InChI |
HTBSVCHLXISATR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2(C=NC3=C(O2)C=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3H-Naphtho[2,1-b]pyran-3-one, 1-(1-piperazinyl)-](/img/structure/B12549025.png)
![Benzothiazolium, 3-ethyl-2-[(1-ethyl-4(1H)-quinolinylidene)methyl]-](/img/structure/B12549028.png)


![Ethyl 3-[2-(methylsulfanyl)phenyl]prop-2-ynoate](/img/structure/B12549050.png)
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine](/img/structure/B12549056.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)






